molecular formula C17H17N3O2 B2788390 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide CAS No. 317814-58-7

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide

Cat. No.: B2788390
CAS No.: 317814-58-7
M. Wt: 295.342
InChI Key: TZQMZDMPQBAJRP-UHFFFAOYSA-N
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Description

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and an acetamide group attached to an o-tolyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the quinoxaline derivative with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.

    Attachment of the o-Tolyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or o-tolyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: o-Tolyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetamide and o-tolyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenyl-acetamide: Similar structure but with a phenyl group instead of an o-tolyl group.

    N-Benzyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide: Contains a benzyl group instead of an o-tolyl group.

    N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide: Features a methyl group instead of an o-tolyl group.

Uniqueness

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-o-tolyl-acetamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, specificity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-11-6-2-3-7-12(11)19-16(21)10-15-17(22)20-14-9-5-4-8-13(14)18-15/h2-9,15,18H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQMZDMPQBAJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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